6-Cyclopropylpyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIDFCPPJYNQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Cyclopropylpyrazine 2 Carboxylic Acid and Its Analogues
Established Synthetic Routes to Pyrazine-2-carboxylic Acid Derivatives
The synthesis of the pyrazine (B50134) ring system and its carboxylic acid derivatives can be achieved through several established methodologies. Historically, condensation reactions have been a cornerstone for constructing the pyrazine nucleus. researchgate.netunimas.my The most common methods involve the reaction of α-dicarbonyl compounds with 1,2-diamines. Variations of this approach, such as the dehydrogenative coupling of α-amino carbonyl compounds or vicinal diamines, provide access to substituted pyrazines. nih.gov
Six primary synthetic strategies are generally recognized for creating pyrazine derivatives, focusing on substitutions at the C-2, C-3, C-5, and C-6 positions. researchgate.netunimas.my These include:
Condensation reactions
Ring closure strategies
Metal-catalyzed reactions
Green reactions
The Maillard reaction
Acid-catalyzed N-substitution
Once the pyrazine core is formed, the introduction of a carboxylic acid group can be accomplished through various functionalization techniques. One common route is the oxidation of an alkyl group, such as a methyl group, at the desired position on the pyrazine ring. Another approach involves the hydrolysis of a nitrile or an ester precursor, which can be introduced via nucleophilic substitution or cross-coupling reactions. For instance, a plausible route involves the hydrolysis of a nitrile or ester intermediate under acidic or basic conditions to yield the carboxylic acid. vulcanchem.com
A review of pyrazine synthesis highlights that methods like condensation reactions, ring closures, and metal catalysis are primarily used for substitutions at the 2, 3, 5, and 6 positions of the pyrazine ring. unimas.my More recent, sustainable methods focus on the dehydrogenative coupling of 2-amino-alcohols to form 2,5-disubstituted symmetrical pyrazines, catalyzed by earth-abundant metals like manganese, producing only hydrogen gas and water as byproducts. nih.gov
| Synthetic Approach | Description | Key Intermediates/Reagents | Typical Positions Functionalized |
|---|---|---|---|
| Condensation Reaction | Reaction between 1,2-diamines and α-dicarbonyl compounds. | Ethylenediamine, Glyoxal (B1671930) | 2, 3, 5, 6 |
| Dehydrogenative Coupling | Coupling of 2-amino-alcohols catalyzed by metal complexes. nih.gov | 2-amino-alcohols, Manganese pincer complexes nih.gov | 2, 5 (symmetrical) |
| Oxidation | Oxidation of a side-chain alkyl group to a carboxylic acid. | Alkylpyrazines, Oxidizing agents (e.g., KMnO₄) | Position of the alkyl group |
| Hydrolysis | Hydrolysis of a nitrile or ester to a carboxylic acid. vulcanchem.com | Cyanopyrazines, Pyrazine esters, Acid/Base | Position of the nitrile/ester |
Targeted Synthesis of the 6-Cyclopropylpyrazine Moiety
The specific introduction of a cyclopropyl (B3062369) group onto the pyrazine-2-carboxylic acid scaffold requires a multi-step, targeted approach. This typically involves either building the pyrazine ring with the cyclopropyl group already attached to one of the precursors or introducing the cyclopropyl group onto a pre-formed pyrazine ring.
Cyclopropanation Strategies for Pyrazine Scaffolds
Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org Due to the high ring strain of cyclopropanes, their synthesis often requires highly reactive species like carbenes or carbenoids. wikipedia.org
Common cyclopropanation methods applicable to alkenes include:
Simmons-Smith Reaction: This reaction uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert an alkene to a cyclopropane. wikipedia.org
Diazo Compounds with Metal Catalysis: Transition metals like rhodium or cobalt can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. rsc.orgorganic-chemistry.org
Intramolecular Cyclisation: A 1,3-dihalide can undergo an intramolecular Wurtz coupling to form a cyclopropane ring. wikipedia.org
While direct cyclopropanation of an aromatic heterocycle like pyrazine is challenging, a plausible synthetic route involves the cyclopropanation of an alkene precursor which is then used to construct the pyrazine ring. Alternatively, a pyrazine derivative bearing an alkene substituent could be subjected to a cyclopropanation reaction. A proposed pathway for synthesizing 6-cyclopropylpyrazine-2-carboxylic acid involves a cyclopropanation step, such as a Simmons-Smith reaction, followed by hydrolysis of an ester to yield the final carboxylic acid. vulcanchem.com
| Cyclopropanation Method | Key Reagents | Mechanism Highlights |
|---|---|---|
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) wikipedia.org | Formation of a zinc carbenoid which adds to an alkene. wikipedia.org |
| Catalytic (Diazo compounds) | Diazoacetate, Rhodium(II) or Cobalt(II) catalyst organic-chemistry.org | Metal-catalyzed decomposition of a diazo compound to a carbene, followed by addition to an alkene. rsc.org |
| Intramolecular Wurtz Coupling | 1,3-Dibromopropane, Sodium metal wikipedia.org | Reductive coupling of a 1,3-dihalide. wikipedia.org |
Functionalization at the C-6 Position of Pyrazine Carboxylic Acids
Introducing a substituent at the C-6 position of a pyrazine ring, especially one that already contains a directing group like a carboxylic acid, requires regioselective control. The electron-deficient nature of the pyrazine ring, due to its two nitrogen atoms, influences its reactivity. vulcanchem.com
Methods for functionalizing the C-6 position include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. A 6-halopyrazine-2-carboxylic acid ester could be coupled with a cyclopropylboronic acid derivative. For example, a double Suzuki-Miyaura coupling has been used to synthesize pyrazine bisindoles from 2,5-dibromopyrazine. mdpi.com Similarly, nickel-catalyzed Kumada-Corriu cross-coupling has been employed to functionalize chloropyrazines. mdpi.com
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach. Iron-catalyzed C-H coupling has been utilized to arylate 2,3-dimethylpyrazine. mdpi.com Photoredox catalysis can also be used for the alkylation of azines, including pyrazine, using radical precursors derived from carboxylic acids or aldehydes. nih.gov The regioselectivity often follows the patterns of nucleophilic addition to the protonated azine. nih.gov
Amide Bond Formation in Pyrazine Carboxylic Acid Synthesis
The carboxylic acid group of pyrazine-2-carboxylic acid is a versatile functional handle, frequently converted into an amide. Amide bond formation is a crucial reaction in the synthesis of many pharmaceuticals. nih.gov The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires harsh conditions like high heat to drive off the water formed. youtube.comkhanacademy.org
Therefore, the carboxylic acid is usually "activated" first. Common methods include:
Conversion to an Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.commdpi.com The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.commdpi.com
Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. Propylphosphonic anhydride (B1165640) (T3P) is an effective coupling agent for synthesizing pyrazine-2-carboxylic acid derivatives of piperazines. rjpbcs.com Other common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com
Enzymatic Amidation: Biocatalytic approaches offer a green alternative. Immobilized lipases, such as Lipozyme® TL IM, have been shown to catalyze the amidation of pyrazine esters with various amines in a continuous-flow system, demonstrating high efficiency. nih.gov
| Method | Activating/Coupling Agent | Typical Conditions | Reference |
|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Reflux in a solvent like benzene (B151609) or methylene (B1212753) chloride, followed by reaction with amine and a base (e.g., pyridine). prepchem.commdpi.com | prepchem.commdpi.com |
| Peptide Coupling | Propylphosphonic anhydride (T3P) | Reaction of carboxylic acid, amine, and T3P in a solvent like DMF at room temperature. rjpbcs.com | rjpbcs.com |
| Enzymatic Synthesis | Lipozyme® TL IM (immobilized lipase) | Reaction of pyrazine ester and amine in a solvent like tert-amyl alcohol, often in a continuous-flow microreactor. nih.gov | nih.gov |
Contemporary Approaches in Heterocyclic Carboxylic Acid Synthesis
Modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and atom-economical methodologies. For heterocyclic compounds, this includes leveraging catalysis and novel energy sources.
Electrochemical Synthesis Pathways
Electrosynthesis has emerged as a powerful and green strategy for constructing and functionalizing heterocyclic compounds. chim.itrsc.org By using electricity to drive redox reactions, it can minimize the need for stoichiometric chemical oxidants or reductants, often proceeding under mild conditions. acs.orgnih.gov Electrochemical synthesis can be classified as either direct or indirect electrolysis. oup.com In direct electrolysis, the substrate is oxidized or reduced directly at an electrode, while in indirect electrolysis, a redox mediator is used to transfer electrons between the electrode and the substrate. oup.com
Applications relevant to heterocyclic carboxylic acid synthesis include:
C-H Functionalization: Transition metal-catalyzed electrosynthesis can achieve C-H activation. For example, an electrochemical synthesis of lactones using a Ruthenium mediator has been reported, representing an electrocatalytic organometallic C-H activation of benzoic acids. oup.com
C-O and C-N Bond Formation: Electrosynthesis is used to form various carbon-heteroatom bonds. Anodic oxidation can generate amidyl radicals for N-N bond formation or be used in intramolecular dehydrogenative C-S coupling. acs.orgoup.com These principles can be extended to the synthesis of complex heterocyclic systems.
Carboxylation: Visible-light-driven thiolate-catalyzed carboxylation of C(sp²)-H bonds using CO₂ has been demonstrated for N-heteroaromatic compounds, offering a direct route to carboxylic acids. acs.org
Electrochemical methods provide a pathway for the intramolecular cross-coupling of C(sp³)–H and C(sp²)–H bonds and can be used to construct O-heterocyclic compounds via C–O bond formation, highlighting its potential for synthesizing complex molecules like this compound and its derivatives. rsc.orgoup.com
Photodecarboxylative Amination Methods
Photodecarboxylative amination has emerged as a powerful and mild method for the formation of carbon-nitrogen bonds, offering an alternative to traditional, often harsher, synthetic routes. While specific examples for the direct amination of this compound are not extensively documented in the current literature, the general principles of photodecarboxylative amination of heteroaromatic carboxylic acids provide a strong basis for its potential application.
This method typically involves the generation of an aryl radical from a carboxylic acid precursor through a photocatalyzed single-electron transfer (SET) process. This radical can then be trapped by a suitable nitrogen source to form the desired amine.
General Reaction Scheme:
Aryl-COOH + N-Source --(Photocatalyst, Light)--> Aryl-NHR + CO₂ + Byproducts
Key Components and Research Findings:
Recent advancements in this field have highlighted the use of acridinium-based photosensitizers and various nitrogen sources to effect this transformation on a wide range of carboxylic acids. princeton.edu Metallaphotoredox catalysis, combining a photocatalyst with a transition metal, has also been shown to be effective for the amination of aliphatic and (hetero)aromatic carboxylic acids. princeton.edu
| Catalyst System | Nitrogen Source | Substrate Scope | Key Features |
| Acridinium Photocatalysts | Diazirines | Broad range of aliphatic and aromatic carboxylic acids. princeton.edu | Mild reaction conditions, visible light, good functional group tolerance. princeton.edu |
| Metallaphotoredox (e.g., Ni, Cu) | Various Amines | Aliphatic and (hetero)aromatic carboxylic acids. princeton.edu | Enables diverse C-N bond formations including arylation and amination. princeton.edu |
The application of these methods to this compound would likely involve the generation of a 6-cyclopropylpyrazin-2-yl radical, which would then be intercepted by an aminating agent. The electron-rich nature of the pyrazine ring and the presence of the cyclopropyl group may influence the reaction's efficiency and regioselectivity. Further research is needed to optimize the conditions for this specific substrate.
Catalytic and Green Chemistry Innovations in Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the synthesis of heterocyclic compounds. For pyrazine derivatives, this includes the use of efficient catalysts, safer solvents, and atom-economical reactions.
Recent developments in the green synthesis of pyrazoles and other nitrogen heterocycles often utilize water as a solvent and employ recyclable catalysts. researchgate.net These approaches, while not directly reporting the synthesis of this compound, offer valuable strategies that could be adapted for its production.
Catalytic Approaches:
Multi-component Reactions (MCRs): The use of pyridine-2-carboxylic acid as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones showcases a green approach to building complex heterocyclic systems in high yields. rsc.org This strategy could potentially be adapted for the construction of the pyrazine ring system with the desired substituents.
C-H Functionalization: Direct catalytic C-H functionalization of the pyrazine ring represents a highly atom-economical approach to introduce substituents like the cyclopropyl group. While catalytic C-H cyclopropylation of pyrazines is still a developing area, related C-H amination and arylation reactions have been reported.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, aligning with green chemistry principles. The application of flow chemistry to the synthesis of pyrazine derivatives could lead to more efficient and sustainable production methods.
Green Solvents and Conditions:
The use of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines. nih.gov
| Green Chemistry Approach | Catalyst/Conditions | Potential Application for this compound Synthesis |
| Aqueous Synthesis | Various catalysts (e.g., FeCl₃/PVP, CeO₂/SiO₂) | Synthesis of pyrazole (B372694) and pyrazine precursors in water. researchgate.net |
| Microwave-Assisted Synthesis | N/A | Acceleration of cyclization and functionalization steps. nih.gov |
| Multi-component Reactions | Pyridine-2-carboxylic acid | Efficient one-pot construction of the pyrazine core. rsc.org |
The integration of these catalytic and green chemistry innovations into the synthetic routes for this compound and its analogues holds significant promise for developing more sustainable and efficient manufacturing processes.
Advanced Molecular Design and Medicinal Chemistry Principles Applied to 6 Cyclopropylpyrazine 2 Carboxylic Acid
Strategies for Rational Compound Design of Pyrazine-Based Structures
Rational drug design for pyrazine-based structures leverages an understanding of the target's biology and the molecule's chemical properties to create more effective drugs. nih.gov The pyrazine (B50134) scaffold is found in a variety of clinically used medicines, including the anti-myeloma agent Bortezomib and the diuretic Amiloride, demonstrating its therapeutic versatility. mdpi.commdpi.comnih.gov The design process often begins with a lead compound, which is then systematically modified to optimize its interaction with the biological target.
A primary strategy is structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of inhibitors. nih.gov For pyrazine compounds, this involves identifying key interactions—such as hydrogen bonds formed by the pyrazine nitrogens—within the target's binding site. pharmablock.com For instance, in the design of SHP2 allosteric inhibitors, a pharmacophore model was constructed based on the known inhibitor SHP099, leading to the synthesis of novel pyrazine-based molecules with predicted and confirmed binding abilities. nih.gov
Another key strategy is the exploration of structure-activity relationships (SAR). This involves synthesizing a library of analogues where specific parts of the molecule, such as substituents on the pyrazine ring, are varied. In the development of pyrazine-based TrkA inhibitors, creating a library around an initial hit compound revealed that achieving high potency required a specific combination of substituents at different positions, highlighting a non-linear SAR. nih.gov Computational studies can further rationalize these findings, lending credence to the incorporation of the pyrazine heterocycle in drug design campaigns. mdpi.comnih.gov Hybridization, which involves combining the pyrazine scaffold with other known pharmacophores (like natural products), is another effective approach to generate novel compounds with potentially enhanced biological activities and reduced toxicity. nih.govmdpi.com
Bioisosteric Replacement Studies of the Carboxylic Acid Functionality
For a molecule like 6-cyclopropylpyrazine-2-carboxylic acid, replacing the carboxylic acid moiety with a non-classical bioisostere could be a critical optimization step. Non-classical bioisosteres are structurally distinct from the original functional group but produce similar biological effects. drughunter.com The choice of a surrogate is highly context-dependent, often requiring the screening of a panel of isosteres to find the optimal replacement. nih.gov
Several non-classical bioisosteres for carboxylic acids are widely used in drug design. nih.govnih.gov Tetrazoles, for example, are among the most recognized surrogates, maintaining an acidity comparable to carboxylic acids (pKa ≈ 4.5–4.9) while being more lipophilic. drughunter.com Other important acidic heterocycles include 3-hydroxyisoxazole, tetrazol-5-one, and various oxadiazole derivatives. tandfonline.com Sulfonamides and their acyl derivatives are also common replacements, although they are considerably weaker acids (pKa ≈ 9–10). nih.govdrughunter.com The table below summarizes key properties of common non-classical bioisosteres that could be considered for replacing the carboxylic acid in pyrazine analogues.
| Bioisostere | Typical pKa | General Characteristics |
| Carboxylic Acid | ~4–5 | Planar, strong H-bond acceptor. Can have poor permeability and metabolic stability. nih.govnih.gov |
| 1H-Tetrazole | ~4.5–4.9 | Planar, acidic, metabolically stable. More lipophilic but high desolvation energy can limit permeability. drughunter.com |
| Acylsulfonamide | ~4–5 | Acidic, can improve metabolic stability compared to carboxylic acids. nih.gov |
| Hydroxamic Acid | ~8–9 | Moderately acidic, strong metal-chelating properties. nih.gov |
| 3-Hydroxyisoxazole | ~4.5 | Acidic heterocycle used as a carboxylic acid mimic. tandfonline.com |
| Thiazolidinedione | ~6.4 | Acidic heterocycle, has been investigated as a carboxylic acid surrogate. tandfonline.com |
This table is generated based on data from multiple sources. nih.govnih.govdrughunter.comtandfonline.com
Quantum mechanical studies have been employed to quantify the similarities between these bioisosteres, with tools like average electron density (AED) helping to validate their interchangeability in drug design, even when their electrostatic potential maps appear different. nih.govnih.govresearchgate.net
Replacing the carboxylic acid group with a surrogate directly impacts how the molecule interacts with its biological target. nih.gov The success of this strategy hinges on the surrogate's ability to replicate the critical binding interactions of the original carboxylate group, which often involves forming key hydrogen bonds or electrostatic interactions with amino acid residues like arginine, lysine, or histidine in the receptor's active site. nih.gov
The geometry and electronic properties of the bioisostere are paramount. For example, the discovery of the angiotensin II receptor antagonist Losartan showed that replacing a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency. drughunter.com This improvement was attributed to the tetrazole's acidic N-H group being positioned further from the aryl ring than the carboxylic acid's proton, allowing for an optimized interaction with the receptor. drughunter.com
Pharmacophore Modeling and Scaffold Diversity in this compound Research
Pharmacophore modeling and the generation of scaffold diversity are essential, interconnected strategies in modern drug discovery. nih.govmdpi.com For pyrazine-based compounds, these approaches help to identify crucial chemical features responsible for biological activity and to explore new chemical space for improved drug candidates. nih.govresearchgate.net
Pharmacophore modeling defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. japsonline.com This model can then be used as a 3D query to screen large compound databases for novel scaffolds that fit the model, or to guide the design of new molecules. bibliomed.org For example, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors identified a five-point pharmacophore (ADRRR) as the best hypothesis. japsonline.com This model revealed that introducing hydrogen-bond donor and electron-withdrawing groups at specific positions increased inhibitory activity, while such groups on the pyrazine ring itself were detrimental. japsonline.com Similarly, a computational screen identified a novel pyrazine-based pharmacophore for TrkA kinase, which served as the starting point for developing a library of potent inhibitors. nih.gov
The pyrazine ring is considered a versatile scaffold because it provides a stable core that can be readily functionalized at multiple positions to generate a diverse library of compounds. researchgate.netresearchgate.net This scaffold diversity is crucial for systematically probing the SAR of a compound series and for optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). researchgate.net By varying the substituents on the pyrazine core—for instance, by changing the group at the 6-position from cyclopropyl (B3062369) to other alkyl or aryl groups, or by modifying the carboxylic acid at the 2-position—chemists can fine-tune the molecule's properties. The use of multicomponent reactions has been highlighted as an excellent tool for rapidly building chemical libraries based on the pyrazine framework. researchgate.net This strategic diversification allows for the exploration of a wide range of chemical and biological space, increasing the probability of discovering drug candidates with superior profiles. scispace.com
Fragment-Based Design Strategies for this compound Scaffolds
Fragment-Based Drug Design (FBDD) is a powerful approach for identifying lead compounds by starting with small, low-complexity molecules (fragments) that bind weakly to the target of interest. researchgate.net These initial fragment hits are then grown or linked together in a structure-guided manner to produce more potent, lead-like molecules. The pyrazine moiety is an excellent candidate for use in FBDD due to its frequent appearance in kinase inhibitors and its ability to serve as a versatile scaffold for elaboration. pharmablock.com
An FBDD campaign could begin with a fragment like 2-aminopyrazine. In one documented example targeting a cyclin-dependent kinase (CDK2), a pyrazine-based fragment was identified as a hit. researchgate.net This initial fragment was then optimized through structure-guided design. By adding an aryl group to the amino position, a 150-fold increase in activity was achieved. Further modification, such as adding a sulfonamide to the new aryl group, allowed for the formation of an additional hydrogen bond with the protein backbone, leading to a modest further increase in potency. researchgate.net
Applying this strategy to a scaffold like this compound, one could envision starting with the core pyrazine ring itself or a simple derivative as the initial fragment. Once a binding mode is confirmed (e.g., via X-ray crystallography), the fragment can be elaborated. The cyclopropyl group at the 6-position and the carboxylic acid at the 2-position would represent "growth vectors"—points from which the molecule can be extended into unoccupied pockets of the binding site to pick up additional favorable interactions, thereby systematically increasing binding affinity and potency. This methodical, structure-driven growth is the hallmark of FBDD and provides an efficient path from a simple pyrazine fragment to a highly optimized lead compound.
Structure Activity Relationship Sar Elucidation of 6 Cyclopropylpyrazine 2 Carboxylic Acid Derivatives
Identification of Key Structural Modulators for Biological Activity
The biological activity of 6-cyclopropylpyrazine-2-carboxylic acid derivatives is intricately linked to the nature and placement of various substituents. The core structure, comprising a pyrazine (B50134) ring, a carboxylic acid (or a derivative such as an amide or ester), and a cyclopropyl (B3062369) group at position 6, presents multiple avenues for structural modification to tune pharmacological properties.
Key modulators of activity often involve the transformation of the carboxylic acid group into amides or esters. For instance, a series of N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial and photosynthesis-inhibiting activities. nih.govnih.gov In these derivatives, the substituent on the phenyl ring of the amide moiety plays a critical role in determining the level of activity.
The substitution pattern on the pyrazine ring itself is another significant determinant of biological response. While the focus here is on the 6-cyclopropyl derivatives, studies on related pyrazine-2-carboxamides have shown that substituents at positions 5 and 6 can significantly impact activity. For example, the introduction of a chlorine atom or a tert-butyl group at these positions has been explored to modulate lipophilicity and, consequently, biological activity. nih.govnih.gov
The cyclopropyl group at position 6 is a key feature, often introduced to enhance metabolic stability, potency, and brain permeability while reducing off-target effects. nih.gov The rigid nature of the cyclopropyl ring can also confer a favorable conformation for binding to biological targets. nih.gov Modifications of the cyclopropyl group itself, or its replacement with other small alkyl or cyclic groups, would be a critical area of SAR exploration.
Table 1: Examples of Biologically Active Pyrazine-2-carboxamide Derivatives
| Compound | Substituents | Biological Activity | Reference |
| 5-tert-Butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, N-(3,5-bis(trifluoromethyl)phenyl)amide | 72% inhibition against Mycobacterium tuberculosis | nih.gov |
| 6-Chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 6-chloro, N-(3,5-bis(trifluoromethyl)phenyl)amide | Most active inhibitor of oxygen evolution in spinach chloroplasts | nih.gov |
| 5-cyclopropyl-6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | 5-cyclopropyl, 6-(cyclopropylmethoxy) | CB2 receptor agonist | google.com |
| N-(Cyclopropylmethyl)pyrazine-2-carboxamide | N-(cyclopropylmethyl)amide | Chemical intermediate | bldpharm.com |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 3-[(4-methylbenzyl)amino] | Activity against Mycobacterium tuberculosis (MIC = 6 µM) | mdpi.com |
This table presents data on various pyrazine-2-carboxamide derivatives to illustrate general SAR principles, as direct biological data for a wide range of this compound derivatives is limited in the public domain.
Positional and Electronic Effects of Substituents on the Pyrazine Ring
The electronic properties and the position of substituents on the pyrazine ring are fundamental to the SAR of this compound derivatives. The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. Substituents can either further decrease or increase the electron density of the ring, thereby influencing its reactivity and interaction with biological targets.
Electron-withdrawing groups, such as halogens (e.g., chlorine), can enhance the electrophilic character of the pyrazine ring. libretexts.org The position of such substituents is crucial. For instance, in a study of N-benzylpyrazine-2-carboxamides, substitution of a chlorine atom at the 3-position led to inactive compounds, whereas chloro-substitution at the 5- or 6-position was compatible with antimycobacterial activity. researchgate.net This highlights the sensitivity of the biological activity to the positional isomers of substituents.
The introduction of electron-donating groups, such as alkyl groups, can increase the electron density of the pyrazine ring. libretexts.org The size and lipophilicity of these groups are also important factors. A tert-butyl group, for example, is a bulky, lipophilic substituent that has been shown to influence the antimycobacterial and antialgal activities of pyrazine-2-carboxamides. nih.gov
Stereochemical Influences of the Cyclopropyl Moiety on SAR
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. biomedgrid.comyoutube.com The cyclopropyl group, although achiral itself, introduces a rigid, three-dimensional element into the structure of this compound derivatives. If other chiral centers are present in the molecule, or if the cyclopropyl ring itself is substituted, diastereomers and enantiomers can exhibit significantly different biological activities.
The orientation of the cyclopropyl ring relative to the pyrazine ring can be critical for establishing key binding interactions. The rigid nature of the cyclopropyl group restricts the conformational flexibility of the molecule, which can be entropically favorable for binding to a receptor. nih.gov This conformational constraint can lock the molecule into a bioactive conformation.
If the cyclopropyl ring were to be substituted, for example with a methyl group, this would create a chiral center, leading to a pair of enantiomers. These enantiomers could have different potencies, with one potentially fitting much better into a chiral binding pocket of a target protein than the other. biomedgrid.comyoutube.com For instance, studies on chiral cyclopropyl ketoxime propanolamine (B44665) derivatives have demonstrated that the R-(+) and S-(-) isomers exhibit different levels of beta-adrenergic blocking properties. nih.gov This underscores the importance of investigating the stereochemistry of any substituents on the cyclopropyl ring.
Furthermore, the synthesis of optically active 2-aryl cyclopropane (B1198618) carboxamide intermediates is an area of significant interest, as these can be used to prepare enantiomerically pure pharmaceutical agents. google.com This highlights the industry's recognition of the importance of stereochemistry in drug design and the potential for stereoisomers of cyclopropyl-containing compounds to have distinct pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For this compound derivatives, QSAR models could be invaluable for predicting the activity of novel analogues and for guiding the design of more potent and selective compounds.
Although specific QSAR studies on this compound derivatives are not widely available in the public literature, studies on related pyrazine derivatives provide a framework for how such models could be developed. For example, QSAR studies on pyrazine derivatives as antiproliferative agents have utilized electronic and physicochemical properties to build predictive models using methods like multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net These studies have identified the importance of descriptors such as NBO charges, dipole moments, and heats of formation in correlating with biological activity. researchgate.net
A QSAR model for this compound derivatives would likely incorporate descriptors that capture the unique properties of the cyclopropyl group, such as its size, shape, and electronic parameters. The development of a robust QSAR model would require a dataset of compounds with well-defined biological activities.
The general process for developing a QSAR model for this class of compounds would involve:
Data Set Preparation: Assembling a diverse set of this compound derivatives with measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like MLR, partial least squares (PLS), or machine learning algorithms like ANN to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model using internal and external validation techniques to ensure its predictive power.
Such a validated QSAR model would be a powerful tool for the virtual screening of large compound libraries and for the rational design of new this compound derivatives with improved therapeutic profiles.
Biological Target Identification and Mechanistic Insights of 6 Cyclopropylpyrazine 2 Carboxylic Acid Analogues
In Vitro Approaches for Target Deconvolution
The identification of the specific molecular targets of a bioactive compound is a critical step in drug discovery and development. For analogues of 6-cyclopropylpyrazine-2-carboxylic acid, a variety of in vitro techniques have been employed to deconvolute their biological targets.
Enzyme Kinetic Analysis and Inhibition Profiling
Enzyme kinetic studies are fundamental to understanding how a compound interacts with a specific enzyme. These analyses can reveal whether a compound acts as an inhibitor, and if so, the nature of that inhibition (e.g., competitive, non-competitive). For analogues of this compound, particularly those with antimycobacterial properties, enzyme inhibition profiling has been instrumental in identifying potential targets within Mycobacterium tuberculosis.
One of the key targets identified for pyrazinoic acid (POA), the active form of the anti-tuberculosis drug pyrazinamide (B1679903) and a close structural relative, is the enzyme aspartate decarboxylase (PanD). PanD is a crucial enzyme in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous metabolic processes. nih.govnih.gov Biochemical studies have shown that POA acts as a competitive inhibitor of M. tuberculosis PanD with respect to its substrate, aspartate. osti.gov The inhibition constant (Kᵢ) for POA against PanD has been determined to be approximately 0.78 mM. osti.gov
Furthermore, various analogues of POA have been synthesized and evaluated for their ability to inhibit PanD. For instance, (3-(1-naphthamido)pyrazine-2-carboxylic acid) (analog 2) was identified as a potent inhibitor of M. abscessus PanD, demonstrating significantly enhanced inhibition compared to POA itself. nih.govntu.edu.sg While POA showed only 14% inhibition of β-alanine production at a concentration of 200 μM, analog 2 exhibited a 95.5% inhibition at the same concentration against the M. tuberculosis enzyme. nih.govntu.edu.sg
Another identified target for pyrazinamide analogues is the fatty acid synthase I (FAS I) of M. tuberculosis. nih.govnih.gov This enzyme is vital for the synthesis of fatty acids, which are essential components of the mycobacterial cell wall. Both pyrazinamide and its 5-chloro-pyrazinamide (5-Cl-PZA) analogue have been shown to be competitive inhibitors of FAS I. nih.gov The inhibition constants (Kᵢ) for 5-Cl-PZA and pyrazinamide were found to be in the ranges of 55-59 µM and 2,567-2,627 µM, respectively, highlighting a structure-dependent inhibition. nih.gov
Table 1: Enzyme Inhibition Data for Pyrazinoic Acid and its Analogues
| Compound/Analogue | Target Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µg/mL) | Reference |
| Pyrazinoic Acid (POA) | M. tuberculosis PanD | Competitive | 780 | ~25 | nih.govosti.gov |
| 5-Chloro-pyrazinamide (5-Cl-PZA) | M. tuberculosis FAS I | Competitive | 55-59 | - | nih.gov |
| Pyrazinamide (PZA) | M. tuberculosis FAS I | Competitive | 2,567-2,627 | - | nih.gov |
| Analog 2 (3-(1-naphthamido)pyrazine-2-carboxylic acid) | M. abscessus PanD | - | - | Potent Inhibition | nih.gov |
Ligand-Binding Assays and Receptor Interaction Studies
Ligand-binding assays are essential for quantifying the affinity of a compound for its molecular target. Techniques such as isothermal titration calorimetry (ITC) and molecular docking are pivotal in these investigations.
ITC has been used to directly measure the binding affinity of POA and its analogues to PanD. These studies revealed that POA binds to M. tuberculosis PanD with a dissociation constant (K₋) of approximately 6 μM. nih.gov Interestingly, a close analogue, nicotinic acid, which differs by only one nitrogen atom in the aromatic ring, exhibited a more than 5-fold lower affinity for PanD, with a K₋ of 34 μM. nih.gov This underscores the specificity of the interaction. Binding studies also confirmed that POA-resistance-conferring mutations in PanD abolish the binding of POA. nih.gov
Molecular docking studies have provided further insights into the receptor interactions of pyrazinamide analogues. Docking of various analogues into the active site of M. tuberculosis PanD has helped to rationalize the structure-activity relationships observed in enzyme inhibition assays. semanticscholar.org For example, pyrazinamide analogues with lower binding energies in docking simulations often correspond to those with better antituberculosis activity. semanticscholar.org These computational models suggest that specific hydrogen bonding and π-cation interactions with key residues in the active site are crucial for potent inhibition. semanticscholar.org
Table 2: Ligand-Binding and Docking Data for Pyrazinoic Acid Analogues
| Ligand | Target | Method | Binding Affinity (K₋) | Binding Energy (kcal/mol) | Reference |
| Pyrazinoic Acid (POA) | M. tuberculosis PanD | ITC | 6 µM | - | nih.gov |
| Nicotinic Acid | M. tuberculosis PanD | ITC | 34 µM | - | nih.gov |
| Pyrazinamide Analog 5d | M. tuberculosis PanD | Molecular Docking | - | -6.36 | semanticscholar.org |
| Pyrazinamide Analog 5g | M. tuberculosis PanD | Molecular Docking | - | -5.91 | semanticscholar.org |
| Pyrazinamide | M. tuberculosis PanD | Molecular Docking | - | -5.21 | semanticscholar.org |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms of action involves investigating the downstream consequences of a compound binding to its target, including the modulation of signaling pathways and the dynamics of protein-ligand interactions.
Investigation of Intracellular Signaling Pathway Modulation
Analogues of this compound, particularly those exhibiting anti-inflammatory properties, are thought to exert their effects through the modulation of key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response and have been identified as potential targets for pyrazine (B50134) derivatives. nih.govnih.govmdpi.comencyclopedia.pubmdpi.com
Chronic inflammation is a driver of many diseases, and the NF-κB signaling pathway is a critical regulator of pro-inflammatory gene expression. mdpi.com Studies on various heterocyclic compounds, including pyrazine derivatives, have shown that they can inhibit the activation of NF-κB. nih.gov This inhibition can lead to the downregulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov Similarly, the MAPK signaling cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. nih.govmdpi.com The modulation of these pathways by pyrazine-containing compounds suggests a mechanism for their observed anti-inflammatory effects.
Assessment of Protein-Ligand Interaction Dynamics
Molecular docking studies provide a static picture of the binding of a ligand to its target. These studies on pyrazinamide analogues with the PanD enzyme from M. tuberculosis have revealed key interactions. For instance, the carboxylate group of the pyrazinoic acid moiety often forms crucial hydrogen bonds with active site residues, while the pyrazine ring can engage in π-stacking or other non-covalent interactions. semanticscholar.org The nature and position of substituents on the pyrazine ring significantly influence the binding affinity and inhibitory potency. For example, substitutions at the 3- and 5-positions of POA are generally well-tolerated and can even enhance activity, whereas substitutions at the 6-position appear less favorable for some analogues. nih.gov The requirement of a hydrogen bond donor at the 3-position has been suggested to be important for key interactions within the active site of PanD. nih.gov
Identification of Specific Biological Pathways Modulated by this compound Derivatives
The culmination of target identification and mechanistic studies is the elucidation of the specific biological pathways that are modulated by a compound. For analogues of this compound, the primary pathways identified are related to their antimycobacterial and potential anti-inflammatory activities.
In the context of their antimycobacterial effects, the inhibition of PanD and FAS I directly implicates the coenzyme A biosynthesis and fatty acid biosynthesis pathways as primary targets in M. tuberculosis. nih.govnih.govnih.gov The depletion of CoA due to PanD inhibition would have widespread effects on the bacterium's metabolism and ability to survive, particularly under the stressful conditions found within a host. nih.gov Similarly, the inhibition of fatty acid synthesis would compromise the integrity of the mycobacterial cell envelope, a critical structure for its survival and virulence. nih.govnih.gov Another proposed mechanism for pyrazinoic acid is the disruption of membrane potential and membrane transport functions in M. tuberculosis. researchgate.net
The potential anti-inflammatory effects of these derivatives point towards the modulation of inflammation-related pathways. As discussed, the inhibition of NF-κB and MAPK signaling pathways is a likely mechanism. nih.govnih.gov By interfering with these central inflammatory cascades, this compound analogues could potentially reduce the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammatory responses.
Advanced Computational and Chemoinformatic Methodologies in Research on 6 Cyclopropylpyrazine 2 Carboxylic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 6-Cyclopropylpyrazine-2-carboxylic acid, and its biological target, typically a protein.
Virtual screening is a computational approach used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov In the context of this compound, virtual screening can be employed to identify potential protein targets by docking the compound against a large database of protein structures. This process helps in hypothesizing the mechanism of action and identifying potential therapeutic applications.
The process involves preparing a 3D structure of this compound and then systematically fitting it into the binding sites of a vast array of proteins. A scoring function is used to estimate the binding affinity for each protein, and the top-scoring hits are then considered for further investigation. For instance, based on the known biological activities of similar pyrazine (B50134) derivatives, potential targets could include enzymes involved in microbial metabolic pathways or proteins implicated in cell signaling cascades. researchgate.netresearchgate.net
Table 1: Illustrative Virtual Screening Workflow for this compound
| Step | Description |
| 1. Ligand Preparation | Generation of a 3D conformer of this compound and assignment of appropriate charges. |
| 2. Target Database Selection | Selection of a database of protein structures (e.g., Protein Data Bank) relevant to potential therapeutic areas. |
| 3. Docking Simulation | Systematic docking of the ligand into the binding sites of the selected protein targets. |
| 4. Scoring and Ranking | Use of a scoring function to estimate the binding affinity and rank the potential protein-ligand complexes. |
| 5. Hit Selection | Selection of the most promising protein targets based on docking scores and visual inspection of the binding poses. |
Once a potential protein target is identified, molecular docking provides detailed insights into the specific binding pose and the network of interactions that stabilize the ligand-protein complex. nih.gov For this compound, this analysis would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the binding pocket.
For example, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues like arginine, asparagine, or glutamine in a protein's active site. nih.gov The cyclopropyl (B3062369) and pyrazine rings can engage in hydrophobic and aromatic stacking interactions with nonpolar residues such as leucine, valine, or phenylalanine. Understanding these interactions is crucial for optimizing the lead compound to enhance its binding affinity and selectivity. mdpi.com
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT calculations provide valuable information about its geometry, electronic properties, and reactivity.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound using DFT can identify the most stable (lowest energy) conformations of the molecule. nih.gov By rotating the rotatable bonds, such as the one connecting the cyclopropyl group to the pyrazine ring, an energy landscape can be generated. This landscape reveals the relative energies of different conformers and the energy barriers between them, providing insights into the molecule's flexibility and the conformations it is likely to adopt in a biological environment.
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0° | 0.00 |
| 2 | 90° | 3.5 |
| 3 | 180° | 1.2 |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
DFT calculations can accurately predict various spectroscopic properties, which can be used to interpret experimental data and gain insights into the molecule's structure and electronic environment. researchgate.netresearchgate.netmdpi.com For this compound, predicted properties could include:
Infrared (IR) and Raman Spectra: The vibrational frequencies calculated by DFT can be correlated with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations. researchgate.netchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to aid in structure elucidation and assignment of signals. nih.govresearchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov
These predicted spectra serve as a valuable tool for validating the synthesis of the compound and for studying its behavior in different environments.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Kinetics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and interactions. dntb.gov.ua
For the this compound-protein complex, MD simulations can reveal:
Stability of the Binding Pose: By simulating the complex over several nanoseconds or longer, the stability of the binding pose predicted by docking can be assessed. The simulation can show whether the ligand remains in the binding pocket or if it dissociates.
Flexibility of the Protein and Ligand: MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event. mdpi.com
Binding Kinetics: Advanced MD techniques can be used to estimate the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. escholarship.orgunibo.it These parameters are crucial for understanding the duration of the drug's effect.
By providing a detailed, atomistic view of the dynamic interactions between this compound and its potential biological targets, MD simulations play a critical role in the rational design of more effective and selective drug candidates. utupub.fi
In silico Screening and Virtual Library Design for this compound Analogs
The exploration of this compound and its analogs has been significantly accelerated by advanced computational techniques. In silico screening and virtual library design enable the rapid and cost-effective evaluation of large numbers of compounds for their potential biological activity before committing to chemical synthesis and in vitro testing. These methods primarily involve molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling to predict the binding affinity and interaction of ligands with specific biological targets.
Molecular docking studies are central to the in silico screening process. This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mechanism and affinity. For scaffolds related to pyrazine carboxylic acid, docking studies have been instrumental in identifying potential therapeutic targets and guiding the design of more potent analogs. For instance, derivatives of 6-chloropyrazine-2-carboxylic acid, a close analog, have been evaluated through molecular docking against the InhA protein of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis, suggesting a potential application in developing new antituberculosis agents. researchgate.net The docking pose of 6-chloro-N-octylpyrazine-2-carboxamide, for example, revealed favorable interactions within the InhA binding site. researchgate.net
The design of virtual libraries around the this compound core allows for systematic exploration of chemical space. By modifying substituents on the pyrazine ring or the cyclopropyl group, researchers can generate vast libraries of virtual compounds. These libraries can then be screened against various protein targets. Studies on similar heterocyclic systems have demonstrated the power of this approach. For example, libraries of pyrazolo[3,4-d]pyrimidines have been screened against cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy, leading to the identification of compounds with significant inhibitory activity. nih.gov Likewise, pyrazole-carboxamides have been computationally evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, with molecular dynamics simulations confirming the stability of the predicted binding modes. nih.gov
The insights gained from these computational screenings are used to establish structure-activity relationships (SAR), which correlate specific structural features with biological activity. nih.gov This information is critical for lead optimization, allowing for the rational design of analogs with improved potency and selectivity. The table below summarizes various targets and computational methods applied to analogs structurally related to pyrazine carboxylic acids.
| Target Protein/Organism | Compound Class Studied | Computational Method(s) | Key Findings |
| InhA (M. tuberculosis) | 6-Chloropyrazine-2-carboxamides | Molecular Docking | Identified potential binding modes and antitubercular activity. researchgate.net |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[3,4-d]pyrimidines | Molecular Docking, SAR | Revealed that mono-substituted anilines at C-4 improved inhibitory activity. nih.gov |
| Carbonic Anhydrase (hCA I & II) | Pyrazole-carboxamides | Molecular Docking, Molecular Dynamics | Predicted strong binding interactions, later confirmed by inhibition assays. nih.gov |
| Xanthine Oxidase (XO) | 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Molecular Docking | Guided the design of potent mixed-type inhibitors. nih.gov |
| TrmD (P. aeruginosa) | Thieno[2,3-d]pyrimidine-4-carboxamides | Molecular Docking | Revealed potential for antimicrobial activity by targeting a key bacterial enzyme. uran.ua |
These examples underscore the integral role of in silico methods in modern drug discovery, enabling the focused design of virtual libraries and the prioritization of candidates, such as analogs of this compound, for synthesis and further biological evaluation.
Computational Synthesis Analysis and Retrosynthetic Planning for this compound
Computational tools are not only pivotal in predicting biological activity but also in planning efficient synthetic routes for novel compounds like this compound. Retrosynthetic analysis, a technique where a target molecule is conceptually broken down into simpler, commercially available precursors, forms the cornerstone of this planning process. youtube.com
A plausible retrosynthetic analysis for this compound begins by identifying the key functional groups and structural motifs. The carboxylic acid is a common functional group that can often be installed in the final steps of a synthesis. youtube.com Therefore, a primary disconnection is a functional group interconversion (FGI) from the carboxylic acid to a more stable precursor, such as an ester or a nitrile (e.g., methyl 6-cyclopropylpyrazine-2-carboxylate). vulcanchem.com This approach avoids carrying a reactive acidic proton throughout a multi-step synthesis. youtube.com
The next logical disconnection breaks the C-C bond between the pyrazine ring and the cyclopropyl group. This suggests a precursor like a halogenated pyrazine (e.g., 6-halopyrazine-2-carboxylic acid ester) and a cyclopropylating agent. Alternatively, the pyrazine ring itself can be disconnected. The synthesis of pyrazine rings often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This leads to simpler acyclic precursors. The synthesis of the cyclopropane (B1198618) ring can be approached via methods like the malonic ester synthesis, reacting a dihaloalkane (like 1,2-dibromoethane) with a malonate ester to form the three-membered ring. youtube.com
Table: Retrosynthetic Pathway for this compound
| Step | Disconnection / FGI | Precursor(s) | Rationale |
|---|---|---|---|
| 1 | Functional Group Interconversion (FGI) | Methyl 6-cyclopropylpyrazine-2-carboxylate | An ester is less reactive and easier to handle than a carboxylic acid during synthesis. youtube.com |
| 2 | C-C Bond (Pyrazine-Cyclopropyl) | 6-Halopyrazine-2-carboxylate + Cyclopropyl organometallic reagent | Standard cross-coupling reaction to form aryl-alkyl bond. |
| 3 | Pyrazine Ring Formation | Glyoxal (B1671930) derivative + Aminomalononitrile derivative | Classic condensation reaction for pyrazine synthesis. |
Based on this retrosynthetic plan, a forward synthesis can be proposed. The synthesis of substituted pyrazine-2-carboxylic acids and their derivatives is well-documented. mdpi.com A common strategy involves the preparation of the substituted pyrazine ring, followed by manipulation of the functional groups. For instance, the condensation of appropriate precursors could yield a 6-halopyrazine-2-carbonitrile. The nitrile can be hydrolyzed to a carboxylic acid, and the halide can be subjected to a cross-coupling reaction with a cyclopropyl boronic acid or a similar organometallic reagent.
A final, crucial step in many synthetic routes is the conversion of a precursor like an ester or nitrile into the final carboxylic acid. youtube.com The hydrolysis of methyl 6-cyclopropylpyrazine-2-carboxylate, for example, can be achieved under basic conditions, such as refluxing with sodium hydroxide, to yield the target this compound. vulcanchem.com
Table: Proposed Forward Synthesis Steps
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Cyclopropanation | Diethyl malonate, Sodium ethoxide, 1,2-Dibromoethane | Diethyl cyclopropane-1,1-dicarboxylate youtube.com |
| 2 | Pyrazine Ring Synthesis | Condensation of a 1,2-diaminoalkene with a glyoxal derivative | Substituted pyrazine intermediate |
| 3 | Functional Group Installation | Cross-coupling (e.g., Suzuki coupling) | 6-Cyclopropylpyrazine derivative |
This systematic approach, combining computational retrosynthesis with established synthetic methodologies, provides a robust framework for the efficient and logical construction of complex molecules like this compound.
Emerging Research Frontiers and Future Directions for 6 Cyclopropylpyrazine 2 Carboxylic Acid
Development of Novel Synthetic Routes for Enhanced Structural Diversity
The ability to generate a wide array of structurally diverse analogues is fundamental to the process of drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. For 6-cyclopropylpyrazine-2-carboxylic acid, the development of novel and efficient synthetic routes is a critical research frontier.
Traditional synthetic approaches to substituted pyrazine-2-carboxylic acids often involve multi-step sequences that can be lengthy and may not be amenable to the rapid generation of large compound libraries. researchgate.netmdpi.comnih.govmdpi.com Consequently, a key area of focus is the development of more convergent and flexible synthetic strategies. This includes the exploration of novel cross-coupling reactions to introduce the cyclopropyl (B3062369) moiety at a late stage in the synthesis, thereby allowing for the rapid diversification of the pyrazine (B50134) core with various other substituents. researchgate.net Recent advancements in palladium-catalyzed cross-coupling reactions, for instance, have shown promise for the installation of cyclopropyl groups onto heterocyclic systems with high efficiency and functional group tolerance. digitellinc.com
Furthermore, researchers are investigating innovative methods for the construction of the pyrazine ring itself. These methods aim to provide access to a broader range of substitution patterns that are not easily achievable through classical condensation reactions. For example, the use of cyclopropenones as building blocks in cycloaddition reactions offers a novel and powerful strategy for the synthesis of highly functionalized heterocyclic compounds, including pyrazines. nih.gov The high strain of the cyclopropenone ring makes it a reactive intermediate that can participate in a variety of transformations, leading to the formation of complex molecular architectures. nih.gov
Another important aspect of enhancing structural diversity is the development of methods for the selective functionalization of the pyrazine ring. The electron-deficient nature of the pyrazine ring can be exploited to direct the introduction of various substituents at specific positions. researchgate.net Homolytic aroylation of the pyrazine nucleus, for example, has been used to synthesize 5-aroylpyrazine-2-carboxylic acid derivatives, demonstrating the potential for introducing a wide range of aromatic and heteroaromatic groups onto the pyrazine scaffold. nih.gov
The synthesis of various amides of substituted pyrazine-2-carboxylic acids has also been a significant area of research. researchgate.netmdpi.comnih.govmdpi.com By preparing the acid chloride of the pyrazine-2-carboxylic acid and reacting it with a diverse range of anilines and other amines, a multitude of amide derivatives can be generated. researchgate.netmdpi.comnih.govmdpi.com This approach allows for the exploration of the chemical space around the carboxylic acid moiety, which is often a key interaction point with biological targets.
The table below summarizes some of the synthetic strategies being explored for the generation of structurally diverse analogues of this compound.
| Synthetic Strategy | Description | Potential for Diversity |
| Late-Stage Cyclopropylation | Introduction of the cyclopropyl group in the final steps of the synthesis using cross-coupling reactions. | Allows for the diversification of the pyrazine core with various substituents prior to cyclopropylation. |
| Novel Pyrazine Ring Synthesis | Utilization of modern synthetic methods, such as cycloaddition reactions with cyclopropenones, to construct the pyrazine ring. | Provides access to a wider range of substitution patterns on the pyrazine ring. |
| Selective C-H Functionalization | Direct and selective introduction of functional groups at specific positions on the pyrazine ring. | Enables the targeted modification of the pyrazine scaffold to optimize biological activity. |
| Amide Library Synthesis | High-throughput synthesis of amide derivatives by reacting the carboxylic acid with a diverse set of amines. | Allows for extensive exploration of the chemical space around the carboxylic acid group. |
The development of these and other novel synthetic routes will be instrumental in expanding the structural diversity of compounds based on the this compound scaffold. This, in turn, will provide a rich source of new molecules for biological screening and will ultimately accelerate the discovery of new therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design and optimization of compounds like this compound are no exception. These computational tools offer the potential to significantly accelerate the drug development process by enabling more rapid and accurate prediction of molecular properties, identification of promising drug candidates, and optimization of lead compounds.
One of the key applications of AI and ML in this context is the development of predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. By training these models on large datasets of known compounds and their biological activities, it is possible to predict the activity and pharmacokinetic profiles of novel, untested molecules. This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired therapeutic properties, thereby saving time and resources. For this compound and its analogues, AI/ML models can be used to predict their binding affinity for specific biological targets, as well as their solubility, permeability, and metabolic stability.
Generative models, a class of AI algorithms, are also being employed to design novel molecules with desired properties. These models can learn the underlying patterns in large chemical datasets and then generate new molecular structures that are predicted to be active against a specific target. In the case of this compound, generative models could be used to explore the vast chemical space around this scaffold and propose novel analogues with enhanced potency and improved pharmacokinetic profiles. This de novo design approach has the potential to uncover novel chemical entities that might not be readily conceived through traditional medicinal chemistry approaches.
Furthermore, AI and ML can be used to optimize the synthetic routes for the production of this compound and its derivatives. By analyzing vast amounts of reaction data, these algorithms can identify the optimal reaction conditions, catalysts, and reagents to maximize the yield and purity of the final product. This can lead to more efficient and cost-effective manufacturing processes, which is a critical consideration in the development of new drugs.
The table below highlights some of the key applications of AI and ML in the design and optimization of this compound analogues.
| AI/ML Application | Description | Impact on Drug Discovery |
| Predictive SAR/ADME Modeling | Development of models to predict the biological activity and pharmacokinetic properties of novel compounds. | Prioritization of the most promising candidates for synthesis and testing. |
| De Novo Drug Design | Use of generative models to design novel molecules with desired therapeutic properties. | Discovery of novel chemical entities with enhanced potency and selectivity. |
| Synthetic Route Optimization | Identification of optimal reaction conditions to maximize the yield and efficiency of chemical synthesis. | More efficient and cost-effective production of drug candidates. |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. | Rapid identification of promising starting points for drug discovery programs. |
The integration of AI and ML into the drug discovery pipeline for this compound holds immense promise. By leveraging the power of these computational tools, researchers can navigate the complex landscape of chemical space more effectively, leading to the faster identification and development of novel and improved therapeutic agents.
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one target, one drug" paradigm has been the cornerstone of drug discovery for decades. However, there is a growing recognition that many complex diseases, such as cancer and neurodegenerative disorders, are driven by multiple pathological pathways. This has led to an increased interest in the concept of polypharmacology, which involves the design of single chemical entities that can modulate multiple biological targets simultaneously. The unique structural features of this compound make it an intriguing scaffold for the development of such multi-targeting agents.
The pyrazine ring, a common motif in bioactive molecules, is known to interact with a variety of biological targets. researchgate.net By strategically modifying the substituents on the pyrazine ring of this compound, it is possible to fine-tune its binding affinity for different proteins. For example, the introduction of specific functional groups could enable the molecule to interact with the ATP-binding site of a kinase, while the carboxylic acid moiety could engage with a nearby amino acid residue in a different protein. This multi-pronged approach could lead to a more profound therapeutic effect than could be achieved with a single-target agent.
One area where polypharmacology is particularly relevant is in the treatment of cancer. Cancer cells often develop resistance to single-agent therapies by activating alternative signaling pathways. A multi-targeting drug that inhibits multiple key proteins in a cancer-related pathway could be more effective at overcoming this resistance and inducing cancer cell death. For instance, a derivative of this compound could be designed to inhibit both a key kinase involved in cell proliferation and a protein involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Another potential application of multi-targeting strategies for this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. These diseases are characterized by a complex interplay of multiple pathological factors, including protein aggregation, neuroinflammation, and oxidative stress. A single drug that could address several of these factors simultaneously could have a significant impact on disease progression. For example, an analogue of this compound could be developed to inhibit an enzyme involved in the production of amyloid-beta plaques, while also possessing antioxidant properties to protect neurons from oxidative damage.
The table below outlines some potential multi-targeting strategies for this compound.
| Therapeutic Area | Potential Targets | Rationale |
| Oncology | Kinases, Angiogenesis Factors | Overcoming drug resistance and inhibiting tumor growth through multiple mechanisms. |
| Neurodegenerative Diseases | Beta-secretase (BACE1), Monoamine Oxidase (MAO) | Addressing multiple pathological pathways in diseases like Alzheimer's. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine receptors | Simultaneously reducing inflammation and pain. |
| Infectious Diseases | Multiple viral or bacterial enzymes | Combating drug resistance and enhancing antimicrobial efficacy. |
The exploration of polypharmacology and multi-targeting strategies represents a paradigm shift in drug discovery. By leveraging the versatile scaffold of this compound, researchers have the opportunity to design novel therapeutic agents with enhanced efficacy and the potential to address the complexities of multifactorial diseases.
Advanced Methodologies for Mechanistic Study of Biological Activity
A deep understanding of how a drug molecule interacts with its biological targets and modulates cellular pathways is crucial for its successful development. For this compound and its derivatives, the application of advanced methodologies to elucidate their mechanism of action is a key research frontier. These studies not only provide a rationale for the observed biological effects but also guide the design of next-generation compounds with improved properties.
One of the primary goals of mechanistic studies is to identify the direct molecular targets of a compound. While in silico methods can provide initial hypotheses, experimental validation is essential. Techniques such as chemical proteomics, which utilizes chemical probes to capture and identify protein targets from complex biological samples, are powerful tools for this purpose. An analogue of this compound could be functionalized with a reactive group and a tag, allowing for its covalent attachment to its binding partners and subsequent identification by mass spectrometry.
Once the targets have been identified, it is important to characterize the binding interactions in detail. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about the drug-target complex, revealing the specific amino acid residues involved in the interaction. This information is invaluable for understanding the basis of a compound's potency and selectivity and for guiding the rational design of more potent analogues. For example, determining the crystal structure of a this compound derivative bound to its target enzyme would allow medicinal chemists to design modifications that enhance the binding affinity.
Beyond target identification and binding characterization, it is also crucial to understand the downstream cellular effects of a compound. "Omics" technologies, such as transcriptomics (measuring gene expression), proteomics (measuring protein levels), and metabolomics (measuring metabolite levels), can provide a global view of the cellular response to drug treatment. By analyzing the changes in these molecular profiles, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This systems-level understanding can reveal unexpected mechanisms of action and potential off-target effects.
Advanced microscopy techniques, such as super-resolution microscopy and live-cell imaging, are also being used to visualize the subcellular localization and dynamic behavior of drug molecules and their targets in real-time. This can provide valuable insights into how a drug reaches its site of action and how it affects cellular processes at a spatiotemporal level.
The table below summarizes some of the advanced methodologies being used to study the mechanism of action of this compound and its analogues.
| Methodology | Information Gained | Application in Drug Discovery |
| Chemical Proteomics | Identification of direct protein targets. | Target validation and understanding of polypharmacology. |
| X-ray Crystallography / Cryo-EM | High-resolution structure of the drug-target complex. | Rational drug design and optimization of binding affinity. |
| "Omics" Technologies | Global view of the cellular response to drug treatment. | Elucidation of downstream signaling pathways and off-target effects. |
| Advanced Microscopy | Real-time visualization of drug and target dynamics. | Understanding of drug distribution and cellular effects at a subcellular level. |
By employing these advanced methodologies, researchers can gain a comprehensive understanding of the biological activity of this compound and its derivatives. This knowledge is essential for the rational design of safer and more effective drugs and for advancing our understanding of the complex biological systems they modulate.
Q & A
Q. What are the established synthetic routes for 6-Cyclopropylpyrazine-2-carboxylic acid, and what catalysts or solvents are typically employed?
The synthesis of pyrazine-carboxylic acid derivatives often involves condensation and cyclization steps. For example, a related compound, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, is synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using catalysts like palladium or copper under solvents such as dimethylformamide (DMF) or toluene . For this compound, cyclopropane introduction may require specialized reagents like TFAA (trifluoroacetic anhydride) or gold-based catalysts, as seen in cyclopropyl chromane derivatives .
Q. How can researchers purify this compound to achieve high analytical purity (>97%)?
Common purification methods include recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (HPLC or column chromatography). For structurally similar compounds, crystallization at controlled temperatures (e.g., 185–186.5°C) has been effective in achieving >97% purity . Solvent selection should align with the compound’s solubility profile to avoid degradation.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR (1H/13C) to confirm cyclopropyl and pyrazine ring geometry.
- IR spectroscopy to identify carboxylic acid (-COOH) and pyrazine ring vibrations.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated in PubChem data for related heterocycles .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
Pyrazine-carboxylic acid derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, analogs like 6-(4-chlorophenyl) derivatives target enzymes such as kinases or microbial cell wall synthases . However, target validation requires assays like enzyme inhibition studies or cellular viability tests.
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Yield optimization involves:
- Catalyst screening : Transition metals (Pd, Cu) or organocatalysts to enhance cyclopropane formation .
- Solvent optimization : Low-polarity solvents (toluene) to reduce side reactions.
- Temperature control : Stepwise heating (e.g., −78°C to room temperature) to stabilize intermediates .
- Scale-up protocols : Batch reactors with inert atmospheres to prevent oxidation.
Q. How should contradictory solubility and bioactivity data be resolved for this compound?
Discrepancies may arise from:
- Solvent-dependent aggregation : Test solubility in DMSO/PBS mixtures and correlate with in vitro activity.
- Impurity interference : Re-purify the compound and re-run bioassays.
- pH effects : Adjust buffer conditions (e.g., pH 7.4 for physiological relevance) to assess stability .
Q. What strategies are recommended for designing analogs of this compound with enhanced stability?
- Functional group substitution : Replace the cyclopropyl group with fluorinated or methylated moieties to improve metabolic stability .
- Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability .
- Computational modeling : Use DFT or molecular docking to predict substituent effects on binding affinity .
Q. What are the key challenges in assessing the compound’s stability under long-term storage?
Stability studies should monitor:
- Hydrolysis : Store samples in anhydrous conditions (desiccants) to prevent carboxylic acid degradation.
- Thermal degradation : Conduct accelerated aging tests at 40°C/75% RH for 6 months .
- Light sensitivity : Use amber vials to avoid photolytic decomposition, as recommended in safety protocols .
Q. How can computational tools aid in predicting the compound’s reactivity or toxicity?
- ADMET prediction : Tools like SwissADME or ProTox-II can estimate bioavailability and toxicity profiles.
- Reactivity modeling : DFT calculations (e.g., using Gaussian) to map electron density in the pyrazine ring and cyclopropane moiety .
- Crystallography data : PubChem’s computed structural data (InChI, SMILES) enables virtual screening .
Q. What experimental controls are essential when studying this compound’s biological activity?
Include:
- Negative controls : Vehicle (e.g., DMSO) and untreated cells.
- Positive controls : Known inhibitors (e.g., cisplatin for cytotoxicity assays).
- Dose-response curves : Test ≥5 concentrations to calculate IC50/EC50 values.
- Replicate experiments : Triplicate runs to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
